1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid is a complex organic compound characterized by its unique structural features and potential biological activities. This compound is categorized under the class of indole derivatives, which are known for their significance in various chemical and biological applications. The compound's molecular formula is C21H21NO4, with a molecular weight of 351.40 g/mol. It is recognized for its stability and versatility in synthetic chemistry, particularly in peptide synthesis and drug development.
The synthesis of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid typically involves several key steps:
The synthesis can be performed under various conditions, including solvent choice (e.g., dimethylformamide or dichloromethane) and temperature control, to optimize yield and purity. Reaction monitoring can be accomplished using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid features a fluorenyl group attached to a methoxycarbonyl group, which in turn is linked to an indoline moiety. This complex arrangement contributes to its unique properties.
InChI=1S/C21H21NO4/c1-22-21(24)19-15-14-20(23)16(18(19)17(22)25)12-13-10-8-6-4-5-7-9-11(13)10/h4-11,15H,12H2,1-3H3,(H,24)(H,25)
This structure indicates multiple functional groups that enhance its reactivity and interaction with biological targets.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5